molecular formula C24H26FN5O3 B14933789 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B14933789
M. Wt: 451.5 g/mol
InChI Key: KBRFLOCJATWPTJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinoindole class, characterized by a fused pyridazine-indole core. Its structure features:

  • A 5-methyl group contributing to steric stabilization and metabolic resistance.
  • A piperazine ring linked via a methylene group at position 3, substituted with a 4-fluorophenyl group, which is critical for receptor affinity modulation.

Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL .

Properties

Molecular Formula

C24H26FN5O3

Molecular Weight

451.5 g/mol

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C24H26FN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-8-10-29(11-9-28)17-6-4-16(25)5-7-17/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

KBRFLOCJATWPTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=C(C=C5)F)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazinoindole core: This can be achieved through cyclization reactions involving appropriate indole and hydrazine derivatives.

    Introduction of the piperazine ring: This step involves the reaction of the intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions.

    Methoxylation and methylation: These functional groups are introduced through standard organic reactions such as methylation using methyl iodide and methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

The pyridazino[4,5-b]indol-4-one core is shared among several derivatives. Key distinctions arise from substituent variations:

Compound Name Core Structure R Group at Piperazine Key Functional Modifications
Target Compound Pyridazino[4,5-b]indol-4-one 4-Fluorophenyl (methylene link) 7,8-Dimethoxy; 5-methyl
3-(3-Chloro-4-methoxyphenyl)-5-methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one Pyridazino[4,5-b]indol-4-one 3-Trifluoromethylphenyl (carbonyl link) Chloro-methoxy substitution; carbonyl linker

Key Differences:

  • Linker Group: The target compound uses a methylene (-CH2-) linker, while the analogue employs a carbonyl (-CO-) group.
  • Piperazine Substitution: The 4-fluorophenyl group (target) vs. 3-trifluoromethylphenyl (analogue) alters lipophilicity (logP) and steric bulk.

Piperazine-Containing Analogues

Piperazine derivatives with varied aromatic substitutions exhibit distinct receptor affinities:

Compound Name Aromatic Substitution Receptor Affinity (Hypothetical) Solubility (logP)*
Target Compound 4-Fluorophenyl High 5-HT1A selectivity 2.8 (estimated)
10a (Pyrimido[4,5-d]pyrimidin-4(1H)-one) 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl Moderate kinase inhibition 3.1 (reported)

Notes:

  • The 4-fluorophenyl group in the target compound likely enhances 5-HT1A binding due to fluorine’s electronegativity and optimal steric fit.
  • Compound 10a (from ) lacks the pyridazinoindole core but shares a piperazine motif, demonstrating the scaffold’s versatility in targeting diverse proteins .

Pharmacological Implications

  • Target Compound: The 7,8-dimethoxy groups may improve solubility compared to non-polar analogues, while the methylene linker balances flexibility and binding pocket accommodation.
  • Carbonyl-Linked Analogue : The trifluoromethyl group and carbonyl linker could enhance blood-brain barrier penetration but may reduce aqueous solubility.

Biological Activity

The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a member of the pyridazinoindole class of compounds. Its unique structure suggests potential biological activities that could be leveraged in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN5O2C_{21}H_{24}FN_5O_2 with a molecular weight of approximately 397.45 g/mol. The presence of the fluorophenyl and piperazine moieties is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H24FN5O2
Molecular Weight397.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it may act as a modulator of serotonin and dopamine receptors due to the presence of the piperazine ring, which is known for its affinity to these targets.

Key Mechanisms:

  • Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties in models of neurodegeneration.

Biological Activity

Research has indicated that derivatives of this compound exhibit various biological activities:

  • Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant effects through modulation of serotonergic pathways.
  • Neuroprotective Effects : Studies suggest potential neuroprotective roles against oxidative stress and neuroinflammation.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against a range of pathogens.

Case Studies and Research Findings

A review of relevant literature reveals several studies that highlight the biological activity of compounds related to or structurally similar to our target compound:

  • Neuroprotective Effects :
    • A study on a related compound demonstrated significant neuroprotection in models of motoneuron degeneration, where treatment led to increased survival rates and functional recovery in treated animals .
  • Antidepressant-like Effects :
    • Research indicates that compounds with a similar piperazine structure exhibit significant antidepressant-like effects in animal models, suggesting that our compound may also possess similar properties .
  • Inhibition of Enzymatic Activity :
    • Compounds with the fluorophenylpiperazine motif have been shown to inhibit tyrosinase activity effectively, indicating potential applications in treating hyperpigmentation disorders .

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